![molecular formula C19H19N11O B3002838 N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamide CAS No. 1448078-54-3](/img/structure/B3002838.png)
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamide" is a heterocyclic compound that appears to be related to various synthesized compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds with imidazole, triazole, and pyrimidine moieties have been reported to exhibit significant biological activities, such as antimicrobial, antitubercular, anti-angiogenic, and anticonvulsant effects .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For instance, compounds with imidazo[1,2-a]pyridine moieties were synthesized using a variety of linkers and substituents to explore their antimycobacterial activity . Similarly, piperidine and pyrimidine derivatives were synthesized and characterized by techniques such as FTIR, NMR, and mass spectral analysis . These methods could potentially be applied to the synthesis of the compound , with the expectation of similar characterization techniques to confirm the structure.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using spectral analysis and, in some cases, single crystal X-ray diffraction studies . The presence of imidazole, triazole, and pyrimidine rings in the compound suggests a complex structure with multiple sites for potential biological interaction. The molecular structure analysis would likely involve a detailed examination of the electronic distribution and potential binding sites.
Chemical Reactions Analysis
The chemical reactivity of such compounds is often evaluated in the context of their biological activity. For example, novel piperidine analogues were assessed for their ability to inhibit angiogenesis and to bind and cleave DNA, which are important reactions for anticancer activity . The compound may also undergo similar biological reactions, which could be analyzed through in vitro and in vivo assays.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds like the one described are crucial for their biological efficacy and pharmacokinetic profile. For instance, the identification of a glycine transporter inhibitor involved optimizing the compound's physicochemical properties for better central nervous system availability . The compound's solubility, stability, and permeability would be key factors to analyze, along with its pharmacokinetics and drug-likeness.
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(6-imidazol-1-ylpyrimidin-4-yl)-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N11O/c31-19(27-15-6-18(25-10-22-15)30-13-21-9-26-30)14-2-1-4-28(8-14)16-7-17(24-11-23-16)29-5-3-20-12-29/h3,5-7,9-14H,1-2,4,8H2,(H,22,25,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVGJYBHKCEJSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)N3C=CN=C3)C(=O)NC4=CC(=NC=N4)N5C=NC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N11O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.